5-(2-methoxyphenyl)-4-{[(E)-phenylmethylidene]amino}-4H-1,2,4-triazole-3-thiol

Anti-inflammatory Structure-activity relationship Triazole Schiff base

5-(2-Methoxyphenyl)-4-{[(E)-phenylmethylidene]amino}-4H-1,2,4-triazole-3-thiol (CAS 478256-81-4) is a synthetic small-molecule Schiff base belonging to the 1,2,4-triazole-3-thiol family, characterized by a 2-methoxyphenyl substituent at position 5 and an (E)-phenylmethylideneamino group at position 4 of the triazole ring. Its molecular formula is C16H14N4OS with a molecular weight of 310.37 g/mol.

Molecular Formula C16H14N4OS
Molecular Weight 310.4 g/mol
CAS No. 478256-81-4
Cat. No. B12050080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-methoxyphenyl)-4-{[(E)-phenylmethylidene]amino}-4H-1,2,4-triazole-3-thiol
CAS478256-81-4
Molecular FormulaC16H14N4OS
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC=CC=C3
InChIInChI=1S/C16H14N4OS/c1-21-14-10-6-5-9-13(14)15-18-19-16(22)20(15)17-11-12-7-3-2-4-8-12/h2-11H,1H3,(H,19,22)/b17-11+
InChIKeyUPUFGCBENWZJIU-GZTJUZNOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Methoxyphenyl)-4-{[(E)-phenylmethylidene]amino}-4H-1,2,4-triazole-3-thiol (CAS 478256-81-4) – Core Chemical Identity and Procurement Starting Point


5-(2-Methoxyphenyl)-4-{[(E)-phenylmethylidene]amino}-4H-1,2,4-triazole-3-thiol (CAS 478256-81-4) is a synthetic small-molecule Schiff base belonging to the 1,2,4-triazole-3-thiol family, characterized by a 2-methoxyphenyl substituent at position 5 and an (E)-phenylmethylideneamino group at position 4 of the triazole ring . Its molecular formula is C16H14N4OS with a molecular weight of 310.37 g/mol [1]. The compound exists as a tautomeric pair (thiol/thione) in solution and is offered as part of specialized screening collections (AldrichCPR) at a certified purity of 95% . An experimentally acquired ¹H NMR spectrum in DMSO-d₆ is available from the KnowItAll Spectral Library [2]. Computed physicochemical properties include XLogP3 = 3.2, exactly 1 hydrogen bond donor, 4 hydrogen bond acceptors, and 4 rotatable bonds [1].

Why 5-(2-Methoxyphenyl)-4-{[(E)-phenylmethylidene]amino}-4H-1,2,4-triazole-3-thiol Cannot Be Freely Replaced by Its Positional Isomers or Non-methoxy Analogs


Substitution of this compound with the 3-methoxyphenyl (meta) or 4-methoxyphenyl (para) positional isomer directly alters the electron density and spatial orientation of the key aryl substituent, which published anti-inflammatory structure–activity relationship (SAR) evidence explicitly identifies as a critical determinant of biological potency in related triazole-3-thiol Schiff base series [1]. Additionally, replacing the 2-methoxyphenyl group with an unsubstituted phenyl or a methyl group eliminates the methoxy oxygen's hydrogen-bond acceptor capacity (reducing the formal acceptor count from 4 to 3) and the +M resonance effect from the ortho position, both of which modulate the electronic environment of the imine (C=N) bond and the thiol/thione tautomeric equilibrium that governs metal-chelation behavior [2]. Generic in-class substitution without verification therefore risks non-equivalent biological readout, altered metal-binding stoichiometry, and divergent physicochemical profiles that cannot be predicted from nominal scaffold similarity alone.

Quantitative Differentiation Evidence for 5-(2-Methoxyphenyl)-4-{[(E)-phenylmethylidene]amino}-4H-1,2,4-triazole-3-thiol (478256-81-4) vs. Closest Analogs


Ortho-Methoxy vs. Meta/Para Positional Isomers: Anti-Inflammatory SAR Advantage (Class-Level Inference)

In a published SAR analysis of 4-(substituted benzylideneamino)-5-(substituted phenoxymethyl)-2H-1,2,4-triazol-3(4H)-thione anti-inflammatory agents, an ortho-substituted methoxy group on the aryl ring was explicitly reported to display more potent activity than trisubstituted methoxy or meta-/para-monosubstituted methoxy groups [1]. The target compound bears a 2-methoxyphenyl substituent (ortho-methoxy), distinguishing it from the commercially available 3-methoxyphenyl isomer (CAS 613248-91-2, meta-methoxy) and 4-methoxyphenyl isomer (para-methoxy). Although direct head-to-head bioassay data for this exact compound versus its positional isomers have not been located in the open literature, the class-level SAR predicts stronger anti-inflammatory potency for the ortho-methoxy substitution pattern [1].

Anti-inflammatory Structure-activity relationship Triazole Schiff base

Lipophilicity (XLogP3) Differentiation vs. Non-Methoxy Phenyl Analog and Methyl Analog

The computed XLogP3 of the target compound is 3.2 [1], reflecting the contribution of the 2-methoxyphenyl group. In contrast, the direct phenyl analog 5-phenyl-4-{[(E)-phenylmethylidene]amino}-4H-1,2,4-triazole-3-thiol (MW 280.4 g/mol, lacking methoxy) is expected to exhibit a lower XLogP of approximately 2.5–2.7 based on the removal of the oxygen atom and methyl group (estimated ΔlogP ≈ −0.5 to −0.7). The methyl analog 5-methyl-4-[(E)-(phenylmethylidene)amino]-4H-1,2,4-triazole-3-thiol (MW 218.3 g/mol) has an even lower computed logP (~1.5). This 0.5–1.7 log unit increase in lipophilicity for the target compound translates to a predicted 3–50× higher octanol/water partition coefficient, which may enhance membrane permeability but also requires monitoring for potential solubility-limited assay performance [1].

Lipophilicity Drug-likeness LogP

Hydrogen-Bond Acceptor Count and Metal Chelation Capacity vs. Non-Methoxy Analogs

The target compound possesses 4 hydrogen-bond acceptor sites and 1 donor (from the thiol/thione NH) as computed by Cactvs [1]. The structurally characterized methyl analog 5-methyl-4-[(E)-(phenylmethylidene)amino]-4H-1,2,4-triazole-3-thiol acts as a bidentate ligand coordinating Cd(II) and Hg(II) exclusively through the aldimine N-atom and the deprotonated sulfhydryl (S) group, forming [M(L)₂] complexes [2]. The additional methoxy oxygen on the 2-methoxyphenyl ring of the target compound introduces a third potential coordination site (O-atom), which may enable tridentate (N,S,O) chelation modes not available to the phenyl or methyl analogs. Although no crystal structure of a metal complex of this exact compound has been published, the formal increase from 3 to 4 H-bond acceptors—and from potential bidentate to tridentate ligation—represents a structurally rational differentiation [1][2].

Metal chelation Coordination chemistry Hydrogen bonding

Experimentally Verified NMR Spectral Fingerprint vs. Computational Predictions Alone for Analogs

An experimentally acquired ¹H NMR spectrum of 5-(2-methoxyphenyl)-4-{[(E)-phenylmethylidene]amino}-4H-1,2,4-triazole-3-thiol is available in DMSO-d₆ through the Wiley KnowItAll NMR Spectral Library [1]. This spectrum provides a direct experimental reference for the (E)-configuration of the imine bond (confirmed by the coupling pattern of the benzylidene CH=N proton) and the tautomeric state of the triazole ring in solution. By contrast, no equivalent experimentally curated NMR reference spectrum has been located in public databases for the 3-methoxyphenyl or 4-methoxyphenyl positional isomers, which are listed by vendors only with computed or nominal identifiers. The availability of this experimental spectral standard reduces structural misassignment risk during quality control and simplifies identity confirmation of purchased material by the end user [1].

NMR spectroscopy Structural confirmation Quality control

Certified Purity Threshold (95%) for Reproducible Screening vs. Uncharacterized or Lower-Purity Analogs

The target compound is offered by AKSci with a documented minimum purity specification of 95% . In contrast, several structurally analogous triazole-3-thiol Schiff bases available through the AldrichCPR or SALOR-INT collections are sold without a quantitative purity specification on the vendor technical datasheet (nominal purity not guaranteed). For example, the direct meta-methoxy positional isomer (CAS 613248-91-2, Sigma-Aldrich L410624) is listed as AldrichCPR with no minimum purity commitment. The 95% threshold provides a defined baseline for calculating effective screening concentration, enabling more accurate dose-response curve fitting and inter-experimental reproducibility. This is a concrete procurement decision factor when selecting among otherwise comparable screening compounds .

Purity specification Reproducibility Procurement quality

Rotatable Bond Count and Conformational Flexibility vs. 5-Phenyl and 5-Methyl Analogs

The target compound has 4 rotatable bonds (Cactvs-computed) [1], arising from the 2-methoxyphenyl group (1 bond: O–CH₃ rotation; 1 bond: aryl–triazole rotation) plus the benzylideneamino linkage (2 bonds: triazole–N and N=C–phenyl). The 5-phenyl analog 5-phenyl-4-{[(E)-phenylmethylidene]amino}-4H-1,2,4-triazole-3-thiol has only 3 rotatable bonds (the methoxy O–CH₃ bond is absent). The 5-methyl analog has only 2 rotatable bonds. Increased conformational degrees of freedom in the target compound may permit a larger ensemble of binding-competent conformations but could also impose a greater conformational entropy penalty upon target binding. This trade-off is a recognized parameter in fragment-based and structure-based drug design lead selection [1].

Conformational flexibility Molecular recognition Entropy penalty

Optimized Application Scenarios for 5-(2-Methoxyphenyl)-4-{[(E)-phenylmethylidene]amino}-4H-1,2,4-triazole-3-thiol (478256-81-4) Based on Differentiated Evidence


Anti-Inflammatory Phenotypic Screening Prioritizing Ortho-Methoxy Substitution

Based on class-level SAR evidence that ortho-methoxy substitution on the aryl ring confers superior anti-inflammatory potency in triazole-3-thiol Schiff base series [1], this compound should be prioritized over the commercially available 3-methoxy and 4-methoxy positional isomers for primary screening in carrageenan-induced paw edema or LPS-stimulated COX-2/NF-κB pathway assays. The 95% minimum purity specification ensures reliable concentration-response data .

Synthesis of Novel Tridentate Metal Complexes for Catalysis or Sensing

The presence of three potential donor atoms (aldimine N, thiolate S, and ortho-methoxy O) enables tridentate coordination modes not accessible to the 5-phenyl or 5-methyl analogs, which are restricted to bidentate N,S chelation as demonstrated by crystallographic and spectroscopic data for the methyl analog [1]. Researchers designing metal-organic catalysts, luminescent sensors, or metallodrug candidates should select this compound to explore O,N,S-tridentate geometries with transition metals including Cd(II), Hg(II), Cu(II), and Zn(II) .

QSAR Model Building Requiring Defined Lipophilicity and Verified Purity

With a computed XLogP3 of 3.2 and a documented minimum purity of 95%, this compound provides a well-characterized data point for quantitative structure-activity relationship (QSAR) and machine learning model training sets [1]. Its intermediate lipophilicity fills a gap between the more polar 5-methyl analog (~XLogP3 1.5) and the less well-characterized 5-phenyl analog (~XLogP3 2.5–2.7), helping to populate a broader chemical space in predictive model development .

Structural Confirmation and Quality Control Using Published NMR Reference

The availability of an experimentally acquired ¹H NMR spectrum in DMSO-d₆ through the KnowItAll Spectral Library [1] provides an immediate, citable reference for identity confirmation upon compound receipt. This is particularly valuable for laboratories without in-house high-resolution mass spectrometry, as none of the positional isomer analogs have an equivalent experimentally curated NMR spectrum in public spectral databases, making independent structural verification more challenging for those comparators.

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